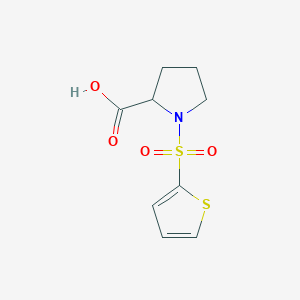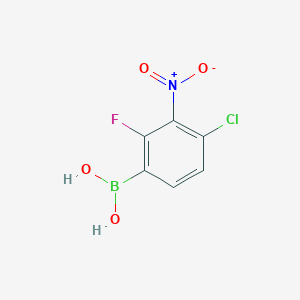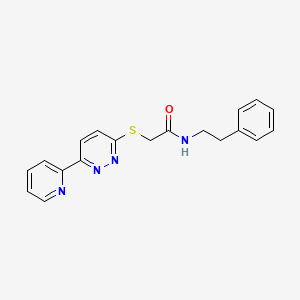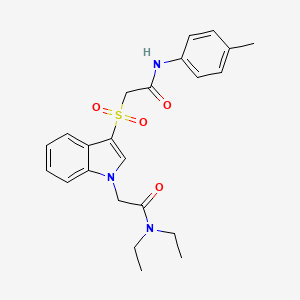![molecular formula C10H9ClN2 B2405287 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole CAS No. 10252-95-6](/img/structure/B2405287.png)
6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole, also known as CPB, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. CPB has a unique structure that allows it to interact with biological systems in a specific way, making it a promising candidate for drug development.
作用機序
6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole exerts its effects by interacting with specific biological targets. For example, 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole inhibits CDK5 by binding to its active site, preventing it from phosphorylating its substrates. 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole also induces apoptosis in cancer cells by activating specific signaling pathways. The exact mechanism of action of 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole in treating malaria is still being studied.
Biochemical and Physiological Effects
6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been shown to have various biochemical and physiological effects. For example, 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole can also inhibit the growth of malaria parasites by interfering with their metabolic processes. 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been shown to have neuroprotective effects by inhibiting CDK5, which is involved in neuronal cell death.
実験室実験の利点と制限
6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has several advantages for lab experiments, including its high potency and specificity for certain biological targets. 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is also relatively easy to synthesize and has good stability. However, 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are many potential future directions for research on 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole. One direction is to further investigate its potential therapeutic applications, particularly in treating Alzheimer's disease and cancer. Another direction is to optimize the synthesis method to produce 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole in larger quantities and with higher purity. Additionally, more research is needed to understand the exact mechanism of action of 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole in treating malaria and to develop more effective treatments for the disease.
合成法
6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole can be synthesized using various methods, including the reaction of 2-chloroaniline with 2,3-dihydro-1H-pyrrole in the presence of a catalyst. Another method involves the reaction of 2-chloroaniline with 2-(2-oxoethyl)-3,4-dihydro-2H-pyrrole in the presence of a base. These methods have been optimized to produce high yields of 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole with good purity.
科学的研究の応用
6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been studied extensively for its potential applications in treating various diseases. One study found that 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is a potent inhibitor of cyclin-dependent kinase 5 (CDK5), which is involved in the pathogenesis of Alzheimer's disease. Another study showed that 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole can inhibit the growth of cancer cells by inducing apoptosis. 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has also been studied for its potential use in treating malaria, as it can inhibit the growth of the parasite that causes the disease.
特性
IUPAC Name |
6-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-7-3-4-9-8(6-7)12-10-2-1-5-13(9)10/h3-4,6H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASPHHVIOIFIJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(N2C1)C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-chlorophenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2405206.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2405208.png)






![4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2405222.png)
![N-[2-(4-chlorophenyl)-2-oxoethyl]-N'-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfamide](/img/structure/B2405223.png)

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2405225.png)
